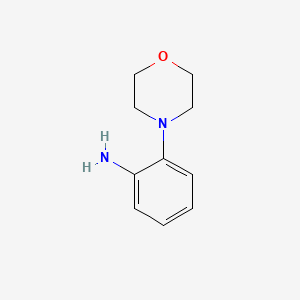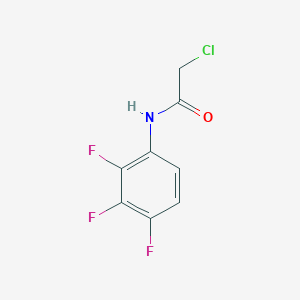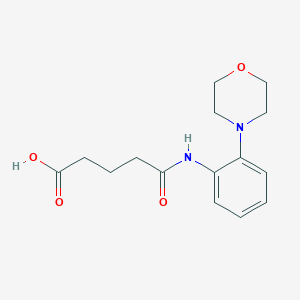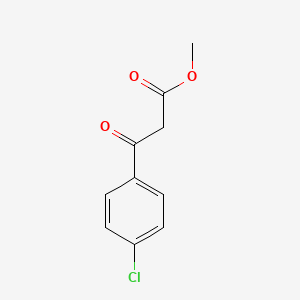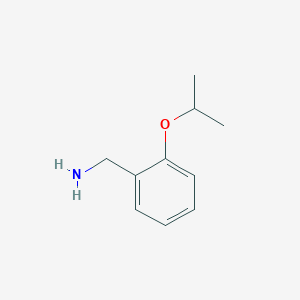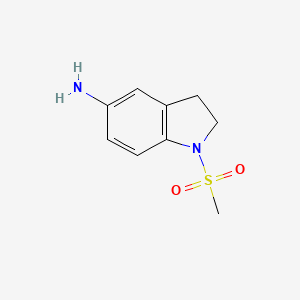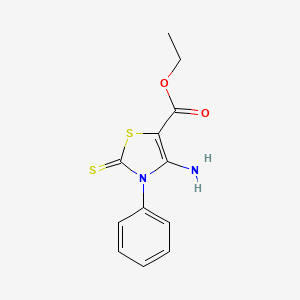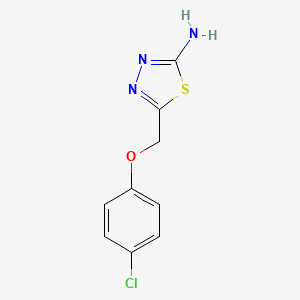
5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
The compound “5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine” is a synthetic chemical entity. It has been studied for its potential pharmacological properties1.
Synthesis Analysis
The synthesis of this compound has been reported in the literature1. However, the exact details of the synthesis process are not available in the search results.
Molecular Structure Analysis
The molecular structure analysis of this compound would require advanced computational tools or experimental techniques such as X-ray crystallography. Unfortunately, specific details about the molecular structure of this compound are not available in the search results.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its chemical structure and the conditions under which the reactions are carried out. Specific details about the chemical reactions of this compound are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD), have been predicted using computational tools1. The compound is reported to be stable under various photolytic and pH stress conditions, but exhibits degradation under oxidative and thermal stress1.Applications De Recherche Scientifique
Anticonvulsant Activity
A study by Foroumadi et al. (2007) demonstrated the synthesis of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives, including a compound closely related to 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine. This research explored their anticonvulsant activities, revealing that certain derivatives showed significant effectiveness in protecting mice against convulsions induced by lethal doses of pentylentetrazole (PTZ) and maximal electroshock (MES) (Foroumadi et al., 2007).
Antimicrobial Activity
A 2014 study by Sah et al. discussed the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. This research indicated that compounds derived from this thiadiazole showed moderate activity against several bacterial and fungal strains, highlighting its potential as an antimicrobial agent (Sah et al., 2014).
Fungicidal Activities
In 2009, Xiao explored the synthesis and fungicidal activities of n-(5-((2,4-dichlorophenoxy) methyl)-1,3,4-thiadiazol-2-yl)-substituted-amide. The findings indicated that some of these synthesized compounds exhibited moderate fungicidal activities, suggesting their use in agriculture or related fields (Xiao, 2009).
Antioxidant and Anti-inflammatory Activities
A2019 study by Sravya et al. investigated the antioxidant and anti-inflammatory activities of derivatives of 5-(styrylsulfonylmethyl)-1,3,4-thiadiazol-2-amine. This research found that certain derivatives displayed significant antioxidant activity, surpassing the standard ascorbic acid. Moreover, these compounds also exhibited promising anti-inflammatory activity (Sravya et al., 2019).
Antiproliferative-Antimicrobial Properties
A study by Gür et al. (2020) focused on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. They found that certain compounds showed high DNA protective ability against oxidative Fenton mixture and strong antimicrobial activity against specific bacterial strains. One compound, in particular, exhibited cytotoxicity on cancer cell lines, indicating its potential in cancer therapy (Gür et al., 2020).
Antiviral Activity
Research by Chen et al. (2010) on 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides revealed that synthesized derivatives had certain anti-tobacco mosaic virus activity. This suggests potential applications of these compounds in antiviral therapies or as agricultural protectants (Chen et al., 2010).
Molecular Dynamics and Quantum Chemical Studies
A 2016 study by Kaya et al. employed quantum chemical and molecular dynamics simulation to predict the corrosion inhibition performances of thiadiazole derivatives on iron. This research highlights the potential application of these compounds in industrial settings, specifically in corrosion prevention (Kaya et al., 2016).
Safety And Hazards
Orientations Futures
The compound has shown remarkable dose-dependent anti-acetylcholinesterase activity, indicating that it may be a potential drug candidate for treating neurodegenerative disorders1. Further research and clinical trials would be needed to confirm its efficacy and safety for therapeutic use.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation would be required.
Propriétés
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSPMGLZUKMLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(S2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353675 | |
| Record name | 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
84138-73-8 | |
| Record name | 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



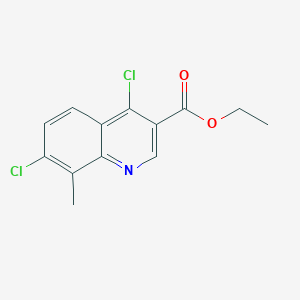

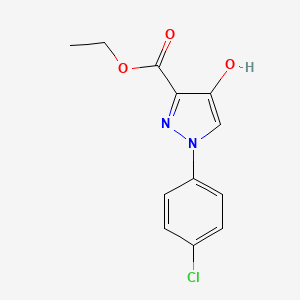
![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)
![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)
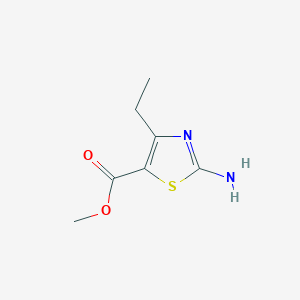
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)
